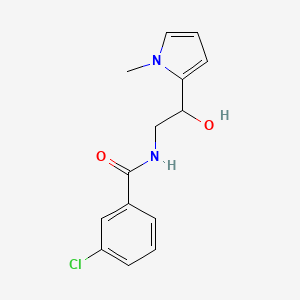

3-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .

Synthesis Analysis

Synthesis analysis involves understanding the methods used to synthesize the compound. This could include the raw materials used, the conditions under which the reaction was carried out, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D structure of the molecule. This can be done using various spectroscopic techniques like NMR, IR, UV-Vis, etc .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with various reagents, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like its melting point, boiling point, solubility, density, molar mass, etc .Aplicaciones Científicas De Investigación

Synthesis and Neuroleptic Activity

Research has investigated benzamides with structural similarities for their neuroleptic activity, where compounds designed and synthesized showed inhibitory effects on specific stereotyped behavior in animal models. This line of research highlights the potential of benzamide derivatives in treating psychosis with fewer side effects, indicating a promising approach for drug development focusing on neuroleptic properties (Iwanami et al., 1981).

Antimicrobial and Anticancer Evaluation

Benzamide derivatives have also been synthesized and evaluated for their antimicrobial and anticancer activities. Studies involving the synthesis of certain 2-chloro-3-hetarylquinolines, which share a core structural motif with the compound of interest, have shown promising results against bacterial strains and cancer cell lines. This suggests the potential utility of these compounds in developing new therapeutic agents against infectious diseases and cancer (Bondock & Gieman, 2015).

Receptor Binding Studies

The investigation into receptor binding studies, particularly focusing on dopamine receptors, has revealed the specificity of certain benzamide derivatives for dopamine-rich areas in the brain. Such specificity is crucial for understanding the mechanism of action of potential neuroleptic drugs and for the development of diagnostics or treatments for disorders associated with dopamine, such as Parkinson's disease and schizophrenia (Köhler et al., 1986).

Enantioselective Synthesis

Enantioselective synthesis research has led to the development of methods for producing chiral compounds, including those related to the compound of interest. Such methods are pivotal in the pharmaceutical industry, where the activity of a drug can be highly dependent on its chirality. This research area underscores the importance of precise synthetic strategies in developing effective and safe pharmaceutical agents (Calvez et al., 1998).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, often involving electrophilic substitution due to excessive π-electrons delocalization . This interaction results in changes in the target’s function, leading to the observed biological effects.

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can vary widely, depending on the specific pathways involved.

Result of Action

Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a variety of molecular and cellular effects.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-chloro-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2/c1-17-7-3-6-12(17)13(18)9-16-14(19)10-4-2-5-11(15)8-10/h2-8,13,18H,9H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPSJBYWATXQDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC(=CC=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dimethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2923949.png)

![Tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B2923953.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine](/img/structure/B2923957.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2923959.png)

![2-[(2-Methoxybenzyl)amino]-4-(4-pyridyl)-5-pyrimidinecarboxylic acid](/img/structure/B2923960.png)

![Tert-butyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2923961.png)

![N-benzyl-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)

![N-[[1-[[3-(Trifluoromethyl)phenyl]methyl]triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2923966.png)

![1-[(5-Methylfuran-2-yl)methyl]piperidin-4-ol](/img/structure/B2923970.png)

![6-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2923971.png)